(2E)-3-(4-chlorophenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3,4-dihydro-1(2H)-quinolinone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can help in scaling up the process while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcone or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is used as a starting material for the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
The compound has shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents for treating various diseases.
Medicine
In medicine, the compound is being investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for drug discovery and development.
Industry
In the industrial sector, (E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-METHOXYPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE
- (E)-3-(4-NITROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE
- (E)-3-(4-HYDROXYPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE
Uniqueness
What sets (E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE apart from similar compounds is the presence of the chlorophenyl group. This group enhances its chemical reactivity and biological activity, making it a more potent compound in various applications. Additionally, the dihydroquinoline moiety contributes to its unique structural and functional properties, distinguishing it from other chalcones.
Properties
Molecular Formula |
C18H16ClNO |
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Molecular Weight |
297.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H16ClNO/c19-16-10-7-14(8-11-16)9-12-18(21)20-13-3-5-15-4-1-2-6-17(15)20/h1-2,4,6-12H,3,5,13H2/b12-9+ |
InChI Key |
XQJQRXGAJILSRV-FMIVXFBMSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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